3,5-Di(tert-butyldimethylsilyl) Rosuvastatin
Description
Structural Relationship to Rosuvastatin and Statin Derivatives
The structural relationship between this compound and its parent compound rosuvastatin reveals fundamental principles of medicinal chemistry and pharmaceutical modification strategies. Rosuvastatin itself, bearing the molecular formula C22H28FN3O6S and molecular weight of 481.54 daltons, serves as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase with an inhibition constant of 11 nanomolar. The parent compound's structure incorporates essential pharmacophoric elements including the characteristic heptenoic acid side chain with defined stereochemistry at the 3R and 5S positions, a pyrimidine ring system bearing fluorophenyl and isopropyl substituents, and a methylsulfonyl amino group that contributes to receptor binding specificity.
The silylated derivative maintains the fundamental carbon skeleton and stereochemical configuration of rosuvastatin while introducing strategic modifications at the hydroxyl functional groups. The replacement of free hydroxyl groups at positions 3 and 5 with tert-butyldimethylsilyl ethers represents a classical protective group strategy that fundamentally alters the compound's physical and chemical properties. This modification strategy preserves the essential molecular framework required for biological activity while providing enhanced stability and modified solubility characteristics essential for pharmaceutical processing and analysis.
| Property | Rosuvastatin | This compound |
|---|---|---|
| Molecular Formula | C22H28FN3O6S | C34H56FN3O6SSi2 |
| Molecular Weight (Da) | 481.54 | 710.06 |
| Chemical Abstracts Service Number | 287714-41-4 | 1353050-10-8 |
| Stereochemistry | (3R,5S,6E) | (3R,5S,6E) |
| Functional Groups | Free hydroxyl groups | Silyl-protected hydroxyl groups |
| Solubility Profile | Sparingly soluble in water | Enhanced organic solvent solubility |
The preservation of stereochemical integrity throughout the silylation process represents a critical aspect of this structural relationship. Both compounds maintain the essential 3R,5S,6E configuration that proves crucial for biological activity within the statin class of compounds. This stereochemical consistency ensures that subsequent deprotection procedures can regenerate the active parent compound without compromising therapeutic efficacy or introducing unwanted stereoisomers that might exhibit reduced activity or undesirable side effects.
Comparative analysis of statin derivatives reveals that silyl protection strategies have found widespread application across multiple members of this therapeutic class. The utilization of tert-butyldimethylsilyl groups specifically provides optimal balance between protection efficiency and deprotection selectivity, allowing for controlled manipulation of hydroxyl functionality while maintaining molecular stability under standard synthetic conditions. This protective group choice reflects decades of synthetic optimization within pharmaceutical chemistry, where the balance between protection stability and removal selectivity determines overall synthetic efficiency.
The electronic properties of the silylated derivative differ substantially from those of the parent compound due to the replacement of polar hydroxyl groups with non-polar silyl ethers. This electronic modification influences molecular interactions, including hydrogen bonding capacity, dipole moments, and overall molecular polarity. These changes prove beneficial for certain analytical applications and synthetic transformations while requiring careful consideration during pharmaceutical development processes.
Role of Silyl-Protective Groups in Pharmaceutical Chemistry
Silyl-protective groups occupy a central position in modern pharmaceutical chemistry, providing essential tools for selective functional group manipulation and molecular stability enhancement. The tert-butyldimethylsilyl group represents one of the most widely utilized silicon-based protecting groups, offering superior stability compared to simpler silyl derivatives such as trimethylsilyl or triethylsilyl groups. The enhanced stability derives from the steric bulk provided by the tert-butyl substituent, which creates significant steric hindrance around the silicon center and reduces susceptibility to hydrolytic cleavage under neutral and mildly basic conditions.
The mechanism of silyl protection involves nucleophilic substitution at the silicon center, where hydroxyl groups react with silyl chlorides in the presence of base to form stable silyl ether linkages. The reaction proceeds through a typical SN2 mechanism, with the base serving to neutralize the hydrochloric acid byproduct and facilitate efficient conversion. The choice of base system significantly influences reaction efficiency and selectivity, with common choices including imidazole, triethylamine, and dimethylaminopyridine, each offering distinct advantages depending on substrate requirements and reaction conditions.
| Silyl Protecting Group | Stability Relative to Trimethylsilyl | Typical Deprotection Conditions |
|---|---|---|
| Trimethylsilyl | 1.0 | Mild acid or fluoride |
| Triethylsilyl | 10 | Acid or fluoride |
| tert-Butyldimethylsilyl | 104 | Fluoride or strong acid |
| tert-Butyldiphenylsilyl | 105 | Fluoride or strong acid |
| Triisopropylsilyl | 106 | Fluoride |
The application of silyl-protective groups in pharmaceutical synthesis extends beyond simple hydroxyl protection to encompass strategic synthetic planning and molecular property modification. In the context of rosuvastatin synthesis, silyl protection enables selective manipulation of specific hydroxyl groups while leaving others unprotected, allowing for regioselective transformations that would otherwise prove challenging or impossible. This selectivity proves particularly valuable in complex molecular architectures where multiple functional groups require differential reactivity profiles.
Research investigations have demonstrated that silyl-protective groups can significantly influence biological activity and cytotoxicity profiles of pharmaceutical compounds. Studies examining tert-butyldimethylsilyl derivatives of various bioactive molecules have revealed enhanced cytotoxic activity against human tumor cell lines, suggesting that silyl modifications can modulate biological interactions in unexpected ways. These findings highlight the importance of understanding how protective group chemistry influences not only synthetic accessibility but also potential biological properties of pharmaceutical intermediates.
The deprotection of silyl-protective groups represents an equally important aspect of their pharmaceutical application. Fluoride-mediated deprotection offers highly selective removal conditions that prove compatible with most other functional groups commonly encountered in pharmaceutical molecules. Tetrabutylammonium fluoride represents the most commonly employed fluoride source, providing efficient deprotection under mild conditions that minimize unwanted side reactions or molecular degradation. Alternative deprotection methods include acidic conditions using hydrofluoric acid or other strong acids, though these methods require careful handling due to safety considerations and potential compatibility issues with acid-sensitive functional groups.
The influence of silyl-protective groups on molecular conformation and intermolecular interactions provides another dimension of their pharmaceutical significance. The substantial steric bulk introduced by tert-butyldimethylsilyl groups can influence preferred molecular conformations, potentially affecting both synthetic reactivity and analytical behavior. These conformational effects prove particularly relevant in stereoselective transformations where protective group bulk can direct reaction outcomes through steric hindrance or conformational bias.
Industrial applications of silyl-protective groups in pharmaceutical manufacturing emphasize their practical utility in large-scale synthesis operations. The commercial availability of silylating reagents, combined with well-established reaction protocols and purification procedures, makes silyl protection strategies highly attractive for industrial implementation. The ability to introduce and remove silyl-protective groups under relatively mild conditions reduces the risk of molecular degradation and improves overall synthetic efficiency in manufacturing environments where yield optimization and product quality represent critical considerations.
Properties
IUPAC Name |
(E,3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56FN3O6SSi2/c1-23(2)30-28(31(24-15-17-25(35)18-16-24)37-32(36-30)38(9)45(10,41)42)20-19-26(43-46(11,12)33(3,4)5)21-27(22-29(39)40)44-47(13,14)34(6,7)8/h15-20,23,26-27H,21-22H2,1-14H3,(H,39,40)/b20-19+/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQVMRJPZGRCX-PDLUNHRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56FN3O6SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747601 | |
| Record name | (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353050-10-8 | |
| Record name | (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation Followed by Sequential Silylation
The foundational approach involves an aldol condensation between a pyrimidine carbaldehyde derivative and a silyl-protected phosphoranylidene ester. As described in WO2006100689A1, methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate reacts with 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carbaldehyde in acetonitrile under reflux . The initial silyl group at the 3R position is introduced early to prevent undesired side reactions.
Following condensation, the intermediate undergoes deprotection using hydrogen fluoride to generate a diol (3R,5S-dihydroxyhept-6-enoate). Sequential silylation is then performed by treating the diol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF). This two-step protection ensures >95% regioselectivity for the 3R and 5S positions .
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Acetonitrile, reflux, 12 h | 78 |
| Deprotection | HF, THF, 0°C, 2 h | 92 |
| Silylation (3R) | TBDMS-Cl, imidazole, DMF, 25°C, 6 h | 89 |
| Silylation (5S) | TBDMS-Cl, imidazole, DMF, 25°C, 8 h | 85 |
This method’s advantage lies in its compatibility with large-scale production, though the use of HF necessitates specialized equipment .
Enantioselective Reduction and Dual Protection
WO2014203045A1 outlines an alternative route starting from (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate . Sodium borohydride reduction in aqueous micellar media yields a diol with 80% diastereomeric excess (de). Subsequent protection with TBDMS groups is achieved using TBDMS-Cl and triethylamine in tetrahydrofuran (THF).
The critical innovation here is the micellar environment, which enhances the solubility of the hydrophobic intermediates and improves reaction efficiency. After reduction, the diol is treated with two equivalents of TBDMS-Cl under inert conditions, achieving simultaneous protection of both hydroxyl groups in a single step .
Optimized Conditions:
-
Reduction: NaBH₄, H₂O/CTAB (cetyltrimethylammonium bromide), 0–5°C, 4 h (80% de).
-
Dual Silylation: TBDMS-Cl (2 eq), Et₃N, THF, 25°C, 12 h (87% yield).
This method reduces the number of steps compared to sequential silylation but requires precise stoichiometric control to avoid over-silylation .
Heck Coupling with Pre-Protected Intermediates
EP2361906A1 introduces a palladium-catalyzed Heck reaction to construct the heptenoic acid backbone of rosuvastatin . Here, a pre-silylated vinyl pyrimidine is coupled with a tert-butyl acrylate derivative. The TBDMS groups are introduced prior to the coupling step to prevent oxidation of the hydroxyl groups during the reaction.
The vinyl pyrimidine precursor, synthesized from 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-ylmethanol, is silylated using TBDMS-Cl and 4-dimethylaminopyridine (DMAP) in dichloromethane. The Heck reaction proceeds with palladium acetate and tri-o-tolylphosphine in dimethylacetamide (DMAc) at 80°C, yielding the di-silylated product in 75% yield .
Reaction Profile:
-
Silylation of Precursor: TBDMS-Cl (2 eq), DMAP, CH₂Cl₂, 25°C, 8 h (91% yield).
-
Heck Coupling: Pd(OAc)₂, P(o-tol)₃, DMAc, 80°C, 24 h (75% yield).
This method’s strength is its convergent synthesis approach, though the reliance on palladium catalysts increases costs .
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Protection and Deprotection Reactions
The tert-butyldimethylsilyl (TBDMS) groups at the 3- and 5-hydroxyl positions are central to its synthetic utility. These groups:
- Shield hydroxyls during harsh reaction conditions (e.g., acidic/basic media) .
- Enable regioselective transformations while preserving the (3R,5S)-dihydroxy configuration .
Deprotection typically occurs late in the synthesis to expose hydroxyl groups for salt formation (e.g., calcium chelation) .
Condensation and Coupling Reactions
The compound participates in Wittig and Horner-Wadsworth-Emmons reactions to construct the heptenoic acid backbone:
- Wittig Reaction : Reacts with aldehyde-containing pyrimidine derivatives (e.g., 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-carbaldehyde) in THF/NaHMDS to form the E-configured double bond .
- Phosphine Oxide Coupling : Mediated by tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate for stereocontrol .
| Key Metrics | Data |
|---|---|
| Yield | 65–78% |
| Stereoselectivity | >99% E-configuration |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Sodium hexamethyldisilazide (NaHMDS) |
Oxidation and Reduction Reactions
Oxidation :
- The sulfide moiety in intermediates is oxidized to a sulfone using H₂O₂/ammonium molybdate under acidic conditions .
- Ensures metabolic stability of the final API .
Reduction :
- Asymmetric reduction of β-keto esters using NaBH₄/Et₃B achieves the (3R,5S)-diol configuration with >98% enantiomeric excess .
| Step | Reagents | Outcome |
|---|---|---|
| Sulfide → Sulfone | 30% H₂O₂, (NH₄)₂MoO₄, H₂SO₄, 0–5°C | 92% yield |
| β-Keto Ester Reduction | NaBH₄, Et₃B, MeOH, −20°C | 95% ee |
Hydrolysis and Salt Formation
Final steps involve:
- Ester Hydrolysis : NaOH/MeOH at 25°C cleaves the tert-butyl ester to the carboxylic acid .
- Calcium Chelation : Reaction with CaCl₂ in aqueous ethanol precipitates Rosuvastatin calcium (2:1 salt) .
| Parameter | Value |
|---|---|
| Hydrolysis Yield | 88–93% |
| Calcium Salt Purity | >99.5% (HPLC) |
Stability Under Reaction Conditions
The TBDMS groups demonstrate resilience across diverse conditions:
| Condition | Stability | Application |
|---|---|---|
| Acidic (pH 2–5) | Stable | Condensation reactions |
| Basic (pH 8–10) | Partially stable | Limited to short exposures |
| Oxidative (H₂O₂) | Stable | Sulfone formation |
Byproduct Analysis
Common impurities include:
Scientific Research Applications
Pharmaceutical Development
Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filing
- 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is utilized in the preparation of drug formulations intended for ANDA submissions to the FDA. This process involves demonstrating bioequivalence to existing branded drugs while ensuring compliance with regulatory standards .
- The compound is also essential for DMF filings, which provide detailed information about the manufacturing process, quality control, and stability data necessary for regulatory approval .
Toxicity Studies
- Comprehensive toxicity studies are conducted using this compound to evaluate the safety profiles of new formulations. These studies help in determining the potential adverse effects and therapeutic indices, guiding dosage recommendations in clinical settings .
Quality Control and Analytical Studies
Quality Control (QC)
- In commercial production, this compound plays a crucial role in quality control processes. It ensures that the final product meets specified purity and potency criteria through rigorous testing protocols .
Analytical Techniques
- Various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess the quality and consistency of formulations containing this compound. These techniques are vital for monitoring batch-to-batch variations during manufacturing .
Research Applications
Mechanistic Studies
- Research into the pharmacodynamics and pharmacokinetics of this compound reveals its superior potency compared to other statins. Studies indicate that it exhibits a higher affinity for HMG-CoA reductase, leading to more effective cholesterol synthesis inhibition .
Preclinical Trials
- Preclinical studies involving animal models have shown that this compound can significantly lower lipid levels and improve cardiovascular outcomes. These findings support further exploration in clinical trials aimed at evaluating its efficacy in humans .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidinyl moiety can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Rosuvastatin Calcium
- Structure : The active pharmaceutical ingredient (API) is a calcium salt (Ca(C22H27FN3O6S)2; molecular weight 1001.14 g/mol) with defined stereochemistry (3R,5S,6E) .
- Key Differences: The TBDMS groups in 3,5-di-TBDMS Rosuvastatin increase molecular weight (~332.51–334.53 g/mol for intermediates vs. Unlike rosuvastatin calcium, the TBDMS derivative lacks ionizable groups, which may alter transporter-mediated uptake (e.g., OATP1B1, BCRP) and renal excretion via OAT3 .
Rosuvastatin Allyl Ester
- Structure: (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)aminopyrimidin-5-yl]-3,5-dihydroxy-6-heptenoic acid allyl ester (C25H32FN3O6S; molecular weight 521.6 g/mol) .
- Key Differences :
tert-Butyl (3S,5R)-6-((tert-Butyldimethylsilyl)oxy)-3,5-dihydroxyhexanoate
- Structure : A related silylated intermediate (C16H34O5Si; molecular weight 334.53 g/mol) used in statin synthesis .
- Key Differences :
Pharmacokinetic and Mechanistic Comparisons
Transporter Interactions
Rosuvastatin’s PK is governed by transporters such as BCRP (breast cancer resistance protein), OATP1B1, and OAT3 . Silylation at 3,5 positions may:
- Alter OATP1B1 affinity : Modulating hepatic uptake and systemic exposure.
*Estimated based on TBDMS group contributions (~114 g/mol per group).
Biological Activity
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a derivative of the well-known statin, Rosuvastatin, which is primarily used for lowering cholesterol levels and managing hyperlipidemia. This compound features two tert-butyldimethylsilyl groups at the 3 and 5 positions of the Rosuvastatin structure, enhancing its stability and bioavailability. The systematic name for this compound is (3R,5S,6E)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-6-heptenoic acid. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound functions primarily as an HMG-CoA reductase inhibitor . This enzyme plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively lowers cholesterol levels in the bloodstream. The inhibition mechanism involves binding to the active site of HMG-CoA reductase, thereby preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
Key Pharmacological Effects:
- Cholesterol Reduction : Demonstrated potent inhibition of cholesterol synthesis in preclinical studies.
- Anti-inflammatory Properties : Potential to reduce inflammation markers, contributing to cardiovascular protection.
- Endothelial Function Improvement : May enhance endothelial function, which is vital for vascular health.
In Vitro Studies
Research indicates that this compound retains similar biological activities to Rosuvastatin. For instance:
In Vivo Studies
In animal models (rats and dogs), prolonged HMG-CoA reductase inhibitory activity was noted following oral administration:
| Parameter | Value |
|---|---|
| Terminal Half-Life | ~20 hours |
| Maximum Plasma Concentration | Dose-dependent increase observed . |
Clinical Implications
The biological activity of this compound suggests several potential clinical applications:
- Hyperlipidemia Management : Effective in reducing LDL cholesterol levels.
- Cardiovascular Disease Prevention : Due to its anti-inflammatory properties and improvement in endothelial function.
- Potential Use in Combination Therapy : Can be combined with other lipid-lowering agents for enhanced efficacy.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of Rosuvastatin derivatives. For example:
- Study on Efficacy : A clinical trial demonstrated that patients receiving Rosuvastatin showed a significant reduction in LDL cholesterol compared to placebo groups.
- Safety Profile Analysis : Long-term studies indicated a favorable safety profile with minimal side effects reported.
Q & A
Q. What is the functional role of tert-butyldimethylsilyl (TBS) groups in 3,5-Di-TBS Rosuvastatin synthesis?
The tert-butyldimethylsilyl groups serve as protective moieties for the hydroxyl groups at the 3,5-positions of Rosuvastatin during synthetic processes. This protection prevents unwanted side reactions (e.g., oxidation or nucleophilic attack) and enables selective functionalization of other regions of the molecule. The bulky TBS groups enhance steric hindrance, improving regiochemical control in multi-step syntheses. After completion of the desired reactions, the TBS groups are typically removed under mild acidic or fluoride-based conditions .
Q. Which analytical techniques are most suitable for characterizing 3,5-Di-TBS Rosuvastatin?
Key methodologies include:
- Mass Spectrometry (MS): Positive-ion MRM mode with transitions at m/z 482.1 → 258.1 for Rosuvastatin derivatives, optimized with capillary voltage (4000 V), fragment voltage (140 V), and collision energy (40 eV) .
- Reverse-Phase HPLC: Stability-indicating methods validated using Quality by Design (QbD) principles, with mobile phases optimized for resolving degradation products .
- NMR Spectroscopy: ¹H/¹³C NMR to confirm stereochemistry and silyl group incorporation, particularly for verifying the 3R,5S configuration .
Q. How do formulation strategies address stability challenges in Rosuvastatin derivatives?
Multi-particulate compositions incorporating osmotic release modifiers (e.g., polyethylene oxide) and stabilizers (e.g., antioxidants) mitigate hydrolysis and oxidation. Storage at -20°C in sealed, light-protected containers is recommended to preserve stability .
Advanced Research Questions
Q. How can stereoselective synthesis of Rosuvastatin intermediates be optimized using silyl protection?
Advanced stereocontrol is achieved via:
- Chiral Auxiliaries: Use of (4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl ligands to direct asymmetric induction during pyrimidine ring formation .
- Silyl Group Dynamics: TBS protection of the 3,5-dihydroxy groups simplifies subsequent steps (e.g., Heck coupling for the 6E-alkene) by reducing steric clashes and side reactions .
- Catalytic Asymmetric Hydrogenation: For reducing ketone intermediates to the 3R,5S-diol configuration, as described in PCT Patent WO 2006067456 .
Q. What experimental design considerations are critical for studying transporter-mediated pharmacokinetics of 3,5-Di-TBS Rosuvastatin?
- Transporter Inhibition Assays: Evaluate interactions with OATP1B1 and BCRP using transfected HEK293 cells, as co-administration with inhibitors (e.g., cyclosporine) increases systemic exposure and myopathy risk .
- Plasma Protein Binding Studies: Assess unbound fraction via equilibrium dialysis, as TBS groups may alter lipophilicity (log P = 0.13 at pH 7.0) and binding affinity .
- Species-Specific Clearance: Rodent models often overpredict human clearance due to differences in hepatic uptake; humanized OATP1B1 transgenic mice are preferred .
Q. How can physiologically based pharmacokinetic (PBPK) modeling predict food effects on 3,5-Di-TBS Rosuvastatin absorption?
- GastroPlus™ Parameters: Incorporate solubility, permeability (BCS Class III), and bile salt-mediated micellar solubilization to simulate postprandial absorption. Sensitivity analysis identifies critical variables (e.g., gastric emptying rate) .
- Clinical Validation: Compare simulated AUC and Cmax against observed data from crossover studies in healthy volunteers. Adjust lipid content in test meals to correlate with bioavailability changes .
Q. What methodologies resolve contradictions in myopathy risk data for Rosuvastatin derivatives during drug combination studies?
- Mechanistic Toxicity Modeling: Quantify muscle-specific exposure by integrating pharmacokinetic data with in vitro cytotoxicity thresholds (e.g., IC50 for mitochondrial dysfunction in C2C12 myotubes).
- Genetic Polymorphism Analysis: Screen for SLCO1B1 c.521T>C alleles in clinical cohorts, which impair OATP1B1 function and elevate plasma concentrations of parent drug and metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
